molecular formula C18H19Cl2N3S B13769354 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1) CAS No. 4956-31-4

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)

Cat. No.: B13769354
CAS No.: 4956-31-4
M. Wt: 380.3 g/mol
InChI Key: HBBGEMOWBPOXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine–hydrogen chloride (1/1) (Clotiapine; CAS 2058-52-8) is a tricyclic neuroleptic agent structurally characterized by a dibenzo[b,f][1,4]thiazepine core substituted with a chlorine atom at position 2 and a 4-methylpiperazinyl group at position 11 . Its molecular formula is C₁₈H₁₈ClN₃S·HCl, with a molecular weight of 380.36 g/mol . The compound exhibits potent dopamine receptor antagonism, influencing somatic reflexes and dopamine-sensitive adenylate cyclase activity in preclinical models . It is synthesized via cyclization and piperazine substitution reactions, as described in methods involving aqueous basic media and halogenating agents .

Properties

CAS No.

4956-31-4

Molecular Formula

C18H19Cl2N3S

Molecular Weight

380.3 g/mol

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;hydrochloride

InChI

InChI=1S/C18H18ClN3S.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H

InChI Key

HBBGEMOWBPOXIL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Dibenzothiazepine Core and Chlorination

The synthesis of the dibenzo[b,f]thiazepine core, particularly the 11-chloro derivative, is a critical step. According to patent CN103804320A, 11-chlorodibenzo[b,f]thiazepine can be prepared from 10H-dibenzo[b,f]thiazepin-11-one using a Vilsmeier reagent (formed in situ from benzotrichloride and dimethylformamide) in toluene solvent. The reaction proceeds under reflux or controlled heating (70–112 °C) for 3 to 5 hours with stirring, followed by workup involving spin-drying under reduced pressure and recrystallization from toluene. This method avoids the use of highly toxic reagents like thionyl chloride or oxalyl chloride, offering safer and more efficient chlorination with yields typically around 90–92% and melting points of the product between 103–106 °C.

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 10H-dibenzo[b,f]thiazepin-11-one + BTC + DMF + toluene 70–112 3–5 90–92 Vilsmeier reagent chlorination
2 Recrystallization in toluene Ambient N/A N/A Purification step

Introduction of the 4-Methylpiperazin-1-yl Group

The substitution of the 11-chloro position with 4-methylpiperazine to form 11-(4-methylpiperazin-1-yl)dibenzo[b,f]thiazepine typically involves nucleophilic aromatic substitution. While direct detailed procedures specific to this substitution on the chlorodibenzo[b,f]thiazepine core are scarce in open literature, related dibenzothiazepine derivatives have been synthesized via reaction with piperazine derivatives in the presence of a suitable base and polar aprotic solvents such as methylene chloride or dimethylformamide. The reaction is often carried out at elevated temperatures with stirring for several hours to ensure complete substitution.

Formation of the Hydrogen Chloride Salt

The final step involves converting the free base 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]thiazepine into its hydrogen chloride salt (1:1 stoichiometry). This is typically achieved by treatment with hydrogen chloride gas or hydrogen chloride in an organic solvent such as ethanol. The process ensures improved solubility and stability of the compound for pharmaceutical applications.

Summary Table of Preparation Steps for Target Compound

Stage Reagents/Conditions Key Parameters Outcome/Notes
Chlorination of dibenzothiazepine 10H-dibenzo[b,f]thiazepin-11-one + BTC + DMF in toluene 70–112 °C, 3–5 h, reflux 11-chlorodibenzo[b,f]thiazepine, 90–92% yield
Substitution with 4-methylpiperazine 11-chlorodibenzo[b,f]thiazepine + 4-methylpiperazine + base in polar aprotic solvent Elevated temperature, several hours 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]thiazepine (free base)
Salt formation Free base + HCl gas or HCl in ethanol Room temperature Hydrogen chloride salt (1:1) form, improved stability

Professional Notes and Considerations

  • The chlorination step using the Vilsmeier reagent is preferred over traditional chlorinating agents due to safety and environmental concerns.

  • The nucleophilic substitution with 4-methylpiperazine requires careful control of reaction conditions to avoid side reactions and ensure high purity.

  • Formation of the hydrogen chloride salt is essential for pharmaceutical formulation and requires precise stoichiometric control.

  • Purification steps such as recrystallization and vacuum drying are critical to obtain a product with high purity and reproducibility.

  • Analytical methods such as gas chromatography (GC) and melting point determination are standard for assessing purity and identity.

Chemical Reactions Analysis

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Therapeutic Applications

1. Antipsychotic Activity
Clothiapine is primarily recognized for its antipsychotic properties. It is classified as a dibenzo[b,f][1,4]thiazepine derivative, which shares structural similarities with other antipsychotic medications like clozapine. Research indicates that clothiapine may effectively manage symptoms of schizophrenia and other psychotic disorders by modulating neurotransmitter systems, particularly dopamine and serotonin pathways 1.

2. Neuroprotective Effects
Recent studies have suggested that clothiapine exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to inhibit oxidative stress and inflammation has been highlighted as a mechanism that could mitigate neuronal damage associated with conditions such as Alzheimer's disease and Parkinson's disease 2.

3. Anti-Anxiety Properties
In addition to its antipsychotic effects, clothiapine has been investigated for its anxiolytic properties. Preclinical models have shown promise in reducing anxiety-like behaviors, which may be attributed to its interaction with serotonin receptors 3.

Clinical Case Studies

Several clinical studies have explored the efficacy of clothiapine in treating schizophrenia and other psychiatric disorders:

  • Study 1 : A randomized controlled trial involving patients with treatment-resistant schizophrenia demonstrated significant improvements in psychotic symptoms when treated with clothiapine compared to placebo 5.
  • Study 2 : Another study focused on elderly patients with dementia-related psychosis found that clothiapine was well-tolerated and effective in reducing agitation without significant adverse effects 6.

Mechanism of Action

The mechanism of action of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at multiple receptor sites, including dopamine and serotonin receptors. This antagonistic activity helps in modulating neurotransmitter levels, thereby exerting its antipsychotic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Core Structure Substituent Molecular Weight Primary Activity LD₅₀ (rat, oral)
Clotiapine (HCl salt) Thiazepine 4-methylpiperazinyl 380.36 Neuroleptic 430 mg/kg
Loxapine Oxazepine 4-methylpiperazinyl 313.78 Antipsychotic Not reported
Quetiapine Thiazepine 4-(2-hydroxyethoxy)ethyl 383.51 (base) Atypical antipsychotic ~500–700 mg/kg*
Amoxapine Oxazepine Piperazinyl 313.78 Antidepressant ~1,200 mg/kg†

*Estimated from structurally related compounds. †Data from preclinical studies.

  • Receptor Affinity : Clotiapine shows higher dopamine D₂ receptor antagonism than loxapine, correlating with its neuroleptic potency .
  • Toxicity : Clotiapine’s LD₅₀ of 430 mg/kg in rats suggests moderate acute toxicity, comparable to quetiapine but higher than clozapine derivatives .

Biological Activity

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1), with CAS number 4956-31-4, is a compound of interest due to its potential biological activities, particularly in the field of neuropharmacology. This compound is structurally related to various neuroleptic drugs and has been studied for its effects on neurotransmitter systems.

The molecular formula of the compound is C18H19ClN3SC_{18}H_{19}ClN_3S, with a molecular weight of 380.3 g/mol. The structural characteristics include a dibenzo[b,f][1,4]thiazepine core, which is significant for its interaction with biological targets.

PropertyValue
CAS Number4956-31-4
Molecular FormulaC18H19ClN3S
Molecular Weight380.3 g/mol
Chemical StructureChemical Structure

The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors. Research indicates that it may act as a dopamine receptor antagonist, similar to other compounds in its class, which could explain its potential use in treating psychiatric disorders.

Neurotransmitter Interaction

  • Dopamine Receptors : The compound exhibits affinity for D2 dopamine receptors, which are implicated in various neuropsychiatric conditions.
  • Serotonin Receptors : It also shows some activity at serotonin receptors, contributing to its overall pharmacological profile.

Biological Activity Studies

Several studies have evaluated the biological activity of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1):

  • Antipsychotic Effects : In animal models, the compound demonstrated significant antipsychotic effects comparable to established neuroleptics.
  • Behavioral Studies : Behavioral assays indicated that the compound could reduce hyperactivity and improve cognitive deficits in rodent models of schizophrenia.

Study 1: Antipsychotic Efficacy

A study published in Neuropharmacology assessed the efficacy of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine in a rodent model of schizophrenia. The results showed:

  • Reduction in Hyperactivity : The compound significantly reduced locomotor activity induced by amphetamine.
  • Cognitive Improvement : Enhanced performance in memory tasks was observed.

Study 2: Side Effect Profile

Another investigation focused on the side effect profile compared to traditional antipsychotics. Findings included:

  • Lower Incidence of Extrapyramidal Symptoms : The compound exhibited a lower incidence of motor side effects compared to haloperidol.

Q & A

Basic: What established synthetic routes are used to prepare 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine and its hydrochloride salt?

Answer:
The compound is synthesized via a two-step approach:

Core structure formation : Refluxing 2-thiocarbamido-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine with substituted isothiocyanates in a 50% acetone-ethanol medium under controlled heating (4 hours on a water bath) to form intermediates.

Cyclization : Treating intermediates with liquid bromine in chloroform to achieve cyclization into the final thiazepine structure . The hydrochloride salt is typically isolated via stoichiometric HCl addition during purification.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : Confirms substituent placement and piperazine ring proton environments.
  • HPLC with reference standards : Identifies impurities (e.g., lactams, N-oxides) using pharmacopeial guidelines .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if applicable): Resolves stereochemical ambiguities.

Advanced: How can the cyclization step be optimized to improve yield and reduce byproducts?

Answer:

  • Solvent optimization : Chloroform enhances bromine reactivity compared to polar solvents.
  • Bromine stoichiometry : Excess bromine (>1.2 eq) ensures complete cyclization but requires careful quenching to avoid over-halogenation.
  • Temperature control : Maintaining 40–50°C minimizes side reactions (e.g., ring-opening) .
  • Post-reaction purification : Recrystallization from ethanol-water mixtures removes unreacted intermediates .

Advanced: How should researchers resolve contradictions in reported pharmacological activities (e.g., enzyme inhibition vs. analgesic effects)?

Answer:

  • Standardized assays : Use consistent in vitro models (e.g., COX-2 for anti-inflammatory activity) to compare derivatives.
  • Substituent-effect studies : Systematically vary the 4-methylpiperazine group to isolate structure-activity relationships (SAR) .
  • Dose-response profiling : Validate activity thresholds to distinguish primary targets from off-target effects.

Basic: What biological activities are documented for derivatives of this compound?

Answer:
Derivatives exhibit:

  • Enzyme inhibition : COX-2, monoamine oxidases.
  • CNS activity : Antidepressant and anxiolytic effects via serotonin receptor modulation.
  • Antimicrobial action : Against Gram-positive bacteria and fungi, likely due to thiazepine-thiol interactions .

Advanced: What experimental designs elucidate the mechanism of enzyme inhibition?

Answer:

  • Kinetic studies : Measure KiK_i and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
  • Molecular docking : Predict binding modes in enzyme active sites (e.g., using AutoDock Vina).
  • Site-directed mutagenesis : Identify critical residues in enzyme-substrate interactions .

Basic: What are common synthetic impurities, and how are they characterized?

Answer:

  • Byproducts : Lactams (via intramolecular cyclization) or N-oxides (from piperazine oxidation).
  • Identification : Cross-reference retention times with EP/BP reference standards (e.g., Imp. B, G) using HPLC .

Advanced: How can computational methods enhance reactivity predictions for this compound?

Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites for derivatization.
  • Molecular dynamics (MD) simulations : Model solvation effects and stability of the hydrochloride salt in aqueous media.
  • ADMET profiling : Estimate bioavailability and metabolic pathways using tools like SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.